4-Desisopropyl-4-propyl Imazethapyr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

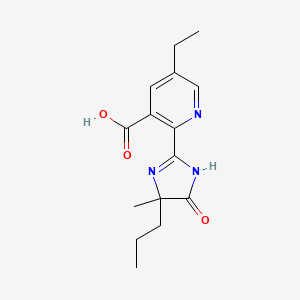

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-ethyl-2-(4-methyl-5-oxo-4-propyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-4-6-15(3)14(21)17-12(18-15)11-10(13(19)20)7-9(5-2)8-16-11/h7-8H,4-6H2,1-3H3,(H,19,20)(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRORQDJBTMAFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(=O)NC(=N1)C2=C(C=C(C=N2)CC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action in Target Biota

Inhibition of Acetohydroxyacid Synthase (AHAS/ALS) by Imidazolinone Analogues

The herbicidal activity of imidazolinone compounds, including analogues such as 4-Desisopropyl-4-propyl Imazethapyr (B50286), stems from their potent inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). researchgate.netcornell.edunih.govnih.govnih.govresearchgate.net This enzyme is pivotal in the metabolic pathways of plants and microorganisms but is notably absent in animals, rendering it an ideal target for selective herbicides. nih.govresearchgate.net AHAS catalyzes the first committed step in the biosynthesis of the branched-chain amino acids. cornell.edunih.govnih.govnih.govunl.edu By obstructing this enzyme, imidazolinones trigger a cascade of physiological disruptions that culminate in the death of susceptible plant species. researchgate.netnih.govtaylorfrancis.com These herbicides are readily absorbed by both the roots and foliage and are translocated through the xylem and phloem to the plant's growing points, where the inhibition of AHAS is most critical. researchgate.netcornell.edu

The primary enzymatic pathway disrupted by the action of imidazolinone analogues is the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. cornell.edunih.govnih.govnih.govunl.eduoup.comunl.edu AHAS is responsible for two crucial parallel reactions: the condensation of two pyruvate (B1213749) molecules to form α-acetolactate (a precursor to valine and leucine) and the condensation of one pyruvate molecule with one α-ketobutyrate molecule to yield α-aceto-α-hydroxybutyrate (a precursor to isoleucine). nih.govnih.gov

The inhibition of AHAS creates a deficiency in these vital amino acids, which are fundamental components for the synthesis of proteins and are integral to numerous metabolic functions. nih.govoup.comnih.gov This disruption is the direct cause of the subsequent phytotoxic effects observed in susceptible organisms. nih.govtaylorfrancis.com

While specific molecular docking studies for 4-Desisopropyl-4-propyl Imazethapyr are not extensively documented in publicly available literature, the binding mechanism of imidazolinone herbicides to the AHAS enzyme is well-understood. These herbicides are not active site-directed agents but instead bind to a channel that leads to the active site, thereby preventing substrate access. nih.govnih.gov This binding is typically characterized as slow and reversible. nih.gov

Molecular docking is a computational technique used to predict how a ligand, such as a herbicide, will bind to the three-dimensional structure of its target protein. mdpi.comnih.govresearchgate.netmdpi.com For imidazolinones, studies have shown that they occupy a specific pocket within the enzyme, and their binding can induce conformational changes. nih.gov The substitution of the isopropyl group in imazethapyr with a propyl group in this compound is expected to alter the binding affinity and interaction with the amino acid residues within the AHAS binding pocket. However, without specific experimental data, the precise impact of this structural modification remains a subject for further investigation.

Kinetic studies are essential for quantifying the potency of an inhibitor. A key parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to decrease the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor.

Illustrative Comparative Kinetic Data for AHAS Inhibition

| Compound | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) |

|---|---|---|---|---|

| Imazethapyr | Arabidopsis thaliana AHAS | Slow-binding, Reversible | ~3.0 | Not specified |

Note: The Ki value for Imazethapyr is based on data for Imazaquin, a closely related imidazolinone. nih.gov Specific kinetic values for this compound require experimental determination.

Cellular and Physiological Responses in Susceptible Organisms

The inhibition of AHAS and the resulting deficit of branched-chain amino acids initiate a series of detrimental cellular and physiological events in susceptible plants. nih.govtaylorfrancis.com

The most immediate and direct consequence of exposure to imidazolinone herbicides is the halt in the production of valine, leucine, and isoleucine. cornell.edunih.govnih.govnih.govoup.comnih.gov These amino acids are indispensable for the normal functioning and growth of the plant. nih.govtaylorfrancis.com The lack of these fundamental building blocks sets off a chain reaction leading to the visible symptoms of herbicide injury. cornell.edutaylorfrancis.com

The scarcity of branched-chain amino acids leads to a significant reduction in protein synthesis, as these amino acids are essential for the creation of new proteins. researchgate.netnih.govtaylorfrancis.comnih.gov This, in turn, disrupts the production of enzymes and structural components vital for cellular activities. nih.govtaylorfrancis.com

A critical outcome of this is the cessation of cell division, particularly in the meristematic tissues, which are the primary sites of plant growth. nih.govtaylorfrancis.comtaylorfrancis.com The inhibition of DNA synthesis is an indirect measure of this effect. taylorfrancis.com This growth arrest is a hallmark of imidazolinone phytotoxicity and ultimately leads to a slow, systemic death of the plant. cornell.edunih.govtaylorfrancis.com

A Scientific Examination of this compound

This article provides a focused analysis of the chemical compound this compound, detailing its molecular mechanism of action and the structural characteristics that define its activity.

Structure Activity Relationship Studies for Desisopropyl Propyl Modification

The herbicidal efficacy of the imidazolinone class of compounds is intrinsically linked to their molecular structure. The specific arrangement of functional groups on the imidazolinone ring and the associated pyridine (B92270) or quinoline (B57606) ring system dictates the molecule's ability to bind to and inhibit the AHAS enzyme.

4-Desisopropyl-4-propyl Imazethapyr (B50286) is an analog of the widely used herbicide imazethapyr. The structural difference lies in the substitution at the C4 position of the imidazolinone ring. In 4-Desisopropyl-4-propyl Imazethapyr, the isopropyl group found in imazethapyr is replaced with a propyl group. nih.gov

While detailed, publicly available research specifically quantifying the impact of this isopropyl-to-propyl substitution on the herbicidal activity of imazethapyr is limited, general principles of structure-activity relationships (SAR) for AHAS-inhibiting herbicides offer some insights. For these herbicides, the size, shape, and electronic properties of the substituents on the core structure are critical for effective binding to the enzyme's inhibitory site.

Studies on other classes of herbicides have shown that variations in alkyl substituents can significantly influence a compound's herbicidal activity. These changes can affect factors such as the compound's hydrophobicity, which influences its absorption and translocation within the plant, and its conformational fit within the binding pocket of the target enzyme. For a molecule to be effective, it must fit precisely into the binding site on the AHAS enzyme to block substrate access.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₃ |

| Molar Mass | 289.33 g/mol |

Environmental Fate and Transport Dynamics in Agroecosystems

Degradation Pathways of 4-Desisopropyl-4-propyl Imazethapyr (B50286)

There is a lack of specific studies investigating the degradation of 4-Desisopropyl-4-propyl Imazethapyr in agroecosystems. While extensive research exists on the degradation of imazethapyr, these findings cannot be directly extrapolated to its derivative. The structural change, replacing the isopropyl group with a propyl group, can significantly alter the molecule's susceptibility to various degradation mechanisms.

Phototransformation Mechanisms in Aqueous Environments

No specific data on the phototransformation of this compound in aqueous environments were found. For the parent compound, imazethapyr, photolysis is a recognized degradation pathway, with its rate influenced by factors such as pH and the presence of natural organic matter. nih.govresearchgate.net However, without dedicated studies, the specific photoproducts and degradation kinetics for this compound remain unknown.

Biotransformation and Biodegradation by Microbial Communities

The role of microbial communities in the biotransformation and biodegradation of this compound has not been documented. Microbial degradation is a key process in the environmental breakdown of many herbicides, including imazethapyr, with various bacterial strains identified as capable of its degradation. nih.govnih.govconsensus.appresearchgate.net The specific metabolic pathways and microbial species involved in the breakdown of this compound are yet to be investigated.

Hydrolytic Stability and pH-Dependent Transformation

Specific data regarding the hydrolytic stability and pH-dependent transformation of this compound are not available. For imazethapyr, hydrolysis is generally considered a slow degradation process under typical environmental pH conditions. nih.govnih.gov The influence of the propyl group on the hydrolytic stability of the imidazolinone ring in this compound has not been studied.

Mobility and Adsorption Characteristics in Soil Systems

The mobility and adsorption behavior of this compound in soil systems have not been characterized in the scientific literature. The adsorption and mobility of imidazolinone herbicides like imazethapyr are known to be influenced by soil properties such as pH, organic matter content, and clay content.

Adsorption Coefficients and Sorption-Desorption Equilibria

There are no reported adsorption coefficients (such as Kd or Koc) or data on the sorption-desorption equilibria for this compound. This information is crucial for predicting the compound's partitioning between soil and water phases.

Leaching Potential and Groundwater Contamination Risk

Without data on its adsorption characteristics and persistence, the leaching potential and subsequent risk of groundwater contamination by this compound cannot be assessed. Studies on imazethapyr have indicated a potential for leaching under certain soil and rainfall conditions, but these findings cannot be assumed to apply to its propyl derivative. isws.org.inresearchgate.netnih.govnewsciencepubl.com

Runoff and Surface Water Contamination Dynamics

The potential for this compound to contaminate surface water via runoff is a significant aspect of its environmental profile, largely informed by the behavior of imazethapyr. Imazethapyr exhibits a high potential for mobility, which suggests that its derivative could also be prone to transport from treated fields to adjacent water bodies. researchgate.net The primary mechanism for this transport is with water, both across the soil surface and through the soil profile. researchgate.net

Studies on imazethapyr have shown that its presence in surface water is a probable outcome of its use in agriculture. researchgate.net For instance, in a study of river basins in the United States, imazethapyr was detected in a significant number of surface water samples, with concentrations varying based on location and time of year. nih.gov Similarly, research in Canadian drinking water reservoirs also found detectable levels of imazethapyr. nih.gov

The timing and intensity of rainfall following application are critical factors influencing the extent of runoff. Increased rainfall can enhance the movement of the herbicide into water systems. isws.org.in The solubility of imazethapyr in water further contributes to its potential for runoff and surface water contamination. isws.org.in The period between application and subsequent flooding or heavy rainfall has been shown to be a key determinant in the amount of herbicide that is mobilized. mdpi.com

Factors that can mitigate surface water contamination include practices that reduce soil erosion and runoff, such as conservation tillage. mdpi.com The turbidity of the water can also play a role; for related imidazolinone herbicides, turbid water has been shown to retard photolysis, potentially prolonging their presence in the water column. epa.gov

Persistence and Dissipation Rates in Varied Environmental Matrices

The persistence and rate of dissipation of this compound in the environment are crucial for understanding its long-term impact. Based on its structural relationship with imazethapyr, it is predicted to have an intermediate level of persistence. lgcstandards.com Imazethapyr itself is known for its residual activity in soil, with its dissipation being influenced by a combination of microbial degradation and photolysis under field conditions. isws.org.in

The half-life of imazethapyr in soil can be highly variable, ranging from as short as a few weeks to over a year, depending on a variety of environmental factors. researchgate.netnih.gov This variability underscores the complexity of predicting the precise persistence of its derivatives.

Field Dissipation Studies in Different Soil Types

Field studies on imazethapyr have demonstrated that soil type is a primary factor governing its dissipation rate. The texture of the soil, particularly its clay and organic matter content, significantly influences the herbicide's persistence.

For example, imazethapyr has been found to be less persistent in silty clay soils and those with high organic matter content. isws.org.in Conversely, in some studies, clay soils have been associated with longer persistence, with one study noting a 24-month persistence in clay soil compared to 5 months in sandy soil. researchgate.net This suggests that the sorption characteristics of the soil play a complex role in the herbicide's availability for degradation.

The following table summarizes findings on the half-life of imazethapyr in different soil types from various studies.

| Soil Type | Half-Life (Days) | Key Findings |

| Sandy Loam | 64 - 143 | Dissipation was observed with no major degradates monitored in the field studies. researchgate.net |

| Clay Soil | Up to 730 (24 months) | Persistence was significantly longer compared to sandy soils. researchgate.net |

| Sandy Soil | Up to 150 (5 months) | Dissipation was faster compared to clay soils. researchgate.net |

| Loamy Sand, Loam, Sandy Loam | 30.15 - 52.16 | At lower application rates, dissipation followed single first-order kinetics. researchgate.net |

| Alkaline Soils (pH 8.0-8.8) | Faster Dissipation | Dissipation was most rapid in alkaline conditions. researchgate.net |

| Neutral Soil (pH 7.4) | Moderate Dissipation | Dissipation was slower than in alkaline soils but faster than in acidic soils. researchgate.net |

| Acidic Soil (pH 5.0) | Slower Dissipation | The slowest dissipation rates were observed in acidic conditions. researchgate.net |

This table presents data for imazethapyr, the parent compound of this compound.

Influence of Climatic and Edaphic Factors on Environmental Half-Life

The environmental half-life of this compound, inferred from data on imazethapyr, is significantly influenced by a combination of climatic and edaphic (soil-related) factors. These factors can either accelerate or prolong the degradation process.

Climatic Factors:

Moisture: Soil moisture is a critical element, with higher moisture levels generally leading to faster degradation of imazethapyr. derpharmachemica.com This is likely due to enhanced microbial activity and hydrolysis.

Temperature: Increased temperatures can accelerate the dissipation of imazethapyr, suggesting that warmer climates may see a shorter half-life for this class of herbicides. researchgate.net

Sunlight: Photodegradation, or the breakdown of the chemical by sunlight, is a key dissipation pathway for imazethapyr, particularly in water. nih.govepa.gov The intensity and duration of solar radiation can, therefore, have a substantial impact on its persistence in aquatic environments.

Edaphic Factors:

Soil pH: The pH of the soil has a pronounced effect on the dissipation rate of imazethapyr. It has been observed that dissipation is fastest in alkaline soils and slowest in acidic soils. researchgate.net

Organic Matter: The content of organic matter in the soil can influence persistence. While higher organic matter can sometimes lead to increased microbial activity and faster degradation, it can also lead to greater adsorption of the herbicide, making it less available for degradation. isws.org.inderpharmachemica.com

Microbial Activity: The degradation of imazethapyr in soil is primarily a microbial process. isws.org.in Therefore, any soil conditions that favor a healthy and active microbial population will likely lead to a shorter half-life for the herbicide.

The interplay of these factors creates a complex picture of the environmental persistence of imidazolinone herbicides. The following table illustrates the impact of various factors on the half-life of imazethapyr.

| Factor | Condition | Impact on Half-Life |

| Climatic | ||

| Soil Moisture | High | Shorter |

| Temperature | High | Shorter |

| Sunlight (in water) | High | Shorter |

| Edaphic | ||

| Soil pH | Alkaline | Shorter |

| Soil pH | Acidic | Longer |

| Organic Matter | High | Variable (can increase or decrease) |

| Microbial Activity | High | Shorter |

This table presents data for imazethapyr, the parent compound of this compound.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the metabolism and detoxification of the chemical compound “this compound.” The provided outline requests detailed research findings on its metabolic transformations, the role of specific enzymes, and conjugation pathways within biological systems.

Extensive searches have been conducted for this particular compound and its potential metabolic pathways in plants, microorganisms, and invertebrates. These searches have yielded information on the related parent compound, Imazethapyr, and the broader class of imidazolinone herbicides. However, no studies detailing the specific metabolic fate of this compound could be located.

The name "this compound" suggests it is a structural analogue of Imazethapyr, where the isopropyl group is replaced by a propyl group, rather than a metabolite. Without dedicated studies on this specific analogue, any discussion of its metabolism would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as no dedicated research on the metabolism and detoxification of this compound appears to be publicly available at this time.

Mechanisms of Resistance in Target Organisms to Imidazolinone Herbicides

Target-Site Resistance (TSR) Mechanisms

Target-site resistance is a primary mechanism through which plants develop resistance to imidazolinone herbicides. nih.gov This form of resistance directly involves the AHAS enzyme, the intended target of these herbicides. nih.gov

The most common form of TSR is the result of point mutations in the gene encoding the AHAS enzyme. nih.govunl.edu These single nucleotide polymorphisms (SNPs) lead to amino acid substitutions in the enzyme, altering its structure and reducing its sensitivity to imidazolinone herbicides. unl.edunih.gov The herbicide can no longer bind effectively to the altered enzyme, allowing the plant to survive and reproduce. unl.edu

Several specific mutations in the AHAS gene have been identified that confer resistance to imidazolinone herbicides. Research has pinpointed substitutions at various amino acid positions that result in different levels of resistance and cross-resistance to other AHAS-inhibiting herbicides. For example, a substitution at the Ala122 position can lead to resistance specifically to imidazolinone herbicides. unl.edu Other key amino acid substitutions that have been documented to confer resistance to AHAS inhibitors are found at positions such as Pro197, Ala205, Asp376, Trp574, Ser653, and Gly654 (based on the Arabidopsis thaliana sequence). mdpi.com

A study on Arabidopsis thaliana identified a single point mutation from G to A in the ALS gene, resulting in a serine to asparagine substitution at residue 653, which conferred resistance to imazapyr. nih.gov Similarly, in oilseed rape (Brassica napus), a mutation at codon 653 (Ser653Asp) in the BnAHAS1 gene provides resistance to imidazolinones. mdpi.com Another mutation at codon 574 (tryptophan to leucine) in the BnAHAS3 gene of oilseed rape also confers resistance. mdpi.com The mutation at Trp574 is known to provide cross-tolerance to various families of AHAS-inhibiting herbicides. czu.cz

The table below summarizes key mutations in the AHAS gene and their impact on imidazolinone resistance.

Table 1: Key AHAS Gene Mutations Conferring Imidazolinone Resistance

| Amino Acid Position | Original Amino Acid | Substituted Amino Acid | Observed in Species | Resistance Profile | Reference |

|---|---|---|---|---|---|

| 122 | Alanine | Threonine | Arabidopsis thaliana, Rice | High resistance to IMI herbicides | unl.edumdpi.com |

| 205 | Alanine | - | Arabidopsis thaliana | Acceptable tolerance to imidazolinones | czu.cz |

| 574 | Tryptophan | Leucine | Oilseed Rape, Arabidopsis thaliana | Cross-tolerant to different AHAS-inhibiting herbicides | czu.czmdpi.com |

Another, though less common, TSR mechanism is the amplification of the AHAS gene. nih.govnih.gov In this scenario, the plant produces significantly more of the AHAS enzyme than normal. nih.gov Even though the enzyme itself remains sensitive to the herbicide, the sheer quantity of the enzyme means that a standard dose of the herbicide cannot inhibit all of it. A sufficient amount of the enzyme remains active to carry out the essential biosynthesis of branched-chain amino acids, allowing the plant to survive. nih.gov This mechanism has been observed as a cause of resistance to other herbicides like glyphosate (B1671968) and is a potential, though less frequently documented, mechanism for imidazolinone resistance. nih.gov

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance encompasses a variety of mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. nih.govnih.gov These mechanisms are generally more complex and can confer resistance to multiple herbicides with different modes of action. nih.govwordpress.com

One NTSR mechanism involves a reduction in the absorption and translocation of the herbicide. nih.govwordpress.com For an herbicide to be effective, it must be absorbed by the plant, typically through the leaves or roots, and then moved to its site of action in the meristematic tissues. scielo.org.co Some resistant plants have evolved to absorb less of the herbicide or to be less efficient at translocating it. nih.govscielo.org.co

For instance, a study on Euphorbia heterophylla biotypes resistant to imazethapyr (B50286) found that the resistant population had a lower rate of herbicide penetration through the leaf cuticle compared to the susceptible population. scielo.org.co While translocation of the absorbed herbicide was similar in both biotypes, the reduced initial uptake contributed to the resistance. scielo.org.co

A prevalent and significant NTSR mechanism is the enhanced metabolism of the herbicide. nih.govgrowiwm.org Resistant plants can evolve to produce higher levels of enzymes that detoxify the herbicide, converting it into non-toxic or less toxic compounds before it can reach the AHAS enzyme. growiwm.orgscispace.com This metabolic resistance is often polygenic, involving multiple genes, and can lead to broad cross-resistance against different herbicide classes. nih.govwordpress.com

The primary enzyme families involved in herbicide metabolism include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases. nih.govwordpress.com Studies on barnyardgrass (Echinochloa crus-galli) have shown that resistance to imazethapyr can be due to increased metabolism by cytochrome P450 enzymes. scielo.br The expression of genes encoding these metabolizing enzymes was found to be higher in resistant populations. scielo.br The effectiveness of this metabolic resistance can also be influenced by environmental factors such as temperature. scielo.br

Table 2: Enzyme Families Involved in Enhanced Herbicide Metabolism

| Enzyme Family | Function | Herbicide Classes Metabolized | Reference |

|---|---|---|---|

| Cytochrome P450 Monooxygenases (P450s) | Catalyze the oxidation of herbicides, often the first step in detoxification. | Imidazolinones, Sulfonylureas, and others. | scielo.brfrontiersin.org |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to the herbicide, increasing its water solubility and facilitating sequestration. | Various, including some ACCase and ALS inhibitors. | frontiersin.org |

Physical barriers can also contribute to NTSR by limiting the initial uptake of the herbicide. scielo.org.co The plant cuticle, a waxy layer covering the epidermis of leaves, is the first barrier that a foliar-applied herbicide must cross. An increase in the thickness or density of this cuticular wax can reduce the rate of herbicide penetration. scielo.org.co

Scanning electron microscopy of Euphorbia heterophylla leaves revealed a higher density of epicuticular wax in the imazethapyr-resistant population compared to the susceptible one. scielo.org.co This increased wax content was suggested to be the primary reason for the reduced herbicide penetration and subsequent resistance, as no differences were found in translocation, metabolism, or at the target site. scielo.org.co

Evolution and Genetic Basis of Resistance in Weed Populations

The evolution of herbicide resistance in weeds is a classic example of natural selection, where intense and repeated application of an herbicide creates a strong selection pressure. erudit.orgcambridge.orgillinois.educapes.gov.br Weeds that possess genetic traits conferring resistance are able to survive and reproduce, leading to an increase in the frequency of resistant individuals within the population over time.

The primary genetic basis for resistance to imidazolinone herbicides, including analogues like 4-Desisopropyl-4-propyl Imazethapyr, is target-site resistance (TSR). cambridge.orgillinois.educapes.gov.brnih.gov This most commonly involves spontaneous point mutations in the gene that codes for the acetolactate synthase (ALS) enzyme. cambridge.orgillinois.educapes.gov.brfrontiersin.org These single nucleotide changes result in an altered amino acid sequence of the enzyme. uppersouthplatte.org This modification reduces the binding affinity of the herbicide to the enzyme, rendering the herbicide ineffective, while the enzyme's normal biological function remains largely unimpeded. nih.govuppersouthplatte.org

Several key characteristics of this genetic resistance contribute to its rapid evolution:

Dominant Inheritance: Mutations in the ALS gene that confer resistance are typically inherited as a dominant or semi-dominant trait. cambridge.orgillinois.edunih.govawsjournal.org This means that even a single copy of the resistance allele can provide a significant level of protection against the herbicide, allowing for faster selection and spread compared to recessive traits. erudit.org

Low Fitness Cost: In many cases, these resistance mutations have a negligible fitness cost to the plant in the absence of the herbicide. cambridge.orgillinois.educapes.gov.br This means the resistant weeds can thrive and compete with susceptible weeds even when the herbicide is not applied, allowing the resistance trait to persist in the population.

Gene Flow: The spread of resistance is further accelerated by gene flow through the movement of pollen and seeds from resistant weed populations to other fields. erudit.orgbioone.org

While TSR is the most common mechanism, non-target-site resistance (NTSR) also plays a role. NTSR mechanisms are more complex and can involve enhanced metabolism of the herbicide, where the plant breaks down the chemical into non-toxic substances before it can reach the target site. nih.govumn.edupesticidestewardship.org This type of resistance can be polygenic, meaning it is controlled by multiple genes, and may evolve from pre-existing stress response pathways in plants. nih.govucdavis.edu

Table 1: Common Amino Acid Substitutions in the ALS Enzyme Conferring Resistance to Imidazolinone Herbicides

| Original Amino Acid | Position | Substituted Amino Acid |

| Proline | 197 | Threonine, Serine, Alanine, Leucine |

| Alanine | 122 | Threonine, Valine |

| Alanine | 205 | Valine |

| Aspartate | 376 | Glutamate |

| Tryptophan | 574 | Leucine |

This table represents common mutations found in various weed species resistant to ALS-inhibiting herbicides. The specific mutations can vary by species and the herbicide used. cambridge.orgillinois.edufrontiersin.orgawsjournal.org

Mitigation Strategies for Resistance Development Based on Mechanistic Understanding

Understanding the genetic and evolutionary mechanisms of resistance is crucial for developing effective mitigation strategies. The goal is to reduce the selection pressure for resistance and manage weed populations in a more sustainable way. riversedgewest.orgcambridge.org

A cornerstone of resistance management is the implementation of Integrated Weed Management (IWM) programs. agronomyjournals.comcroplife.org.au IWM combines various control methods to avoid over-reliance on a single herbicide mode of action. Key strategies include:

Diversification of Herbicide Modes of Action: This is the most critical strategy. ucdavis.edu It involves rotating herbicides with different modes of action or using tank mixtures of herbicides that are effective against the target weeds. croplife.org.auinvasiveplantswesternusa.org This makes it less likely for a weed to survive that is resistant to multiple herbicides simultaneously. ucdavis.edu For imidazolinone herbicides (Group 2), it is recommended to avoid applying more than two Group B herbicides within a four-year period on the same field. nufarm.com

Cultural Practices:

Crop Rotation: Rotating crops allows for the rotation of different herbicides and cultivation practices, disrupting the life cycle of specific weeds. invasiveplantswesternusa.org

Competitive Crops: Planting competitive crop varieties at higher densities can help suppress weed growth. croplife.org.au

Clean Seed: Using certified weed-free crop seed prevents the introduction of new or resistant weed species. riversedgewest.orginvasiveplantswesternusa.org

Mechanical and Physical Control:

Tillage: Cultivation can be used to control weeds, especially as part of a "clean field" approach before planting. invasiveplantswesternusa.org

Weed Seed Management at Harvest: Practices like collecting and destroying weed seeds during harvest can significantly reduce the weed seed bank in the soil. croplife.org.aunufarm.com

Chemical Use Best Practices:

Use Labeled Rates: Always apply herbicides at the recommended label rates to ensure high efficacy against susceptible weeds and minimize the number of individuals that survive and potentially develop resistance. riversedgewest.orginvasiveplantswesternusa.org

Scouting and Monitoring: Regularly scout fields before and after herbicide application to identify weed escapes. invasiveplantswesternusa.org If resistant patches are found, they should be controlled with alternative methods before they can produce seed. pesticidestewardship.org

Equipment Sanitation: Thoroughly clean farm equipment before moving from fields with known resistance to prevent the spread of resistant seeds. invasiveplantswesternusa.orgpesticidestewardship.org

Table 2: Farmer Adoption of Herbicide Resistance Best Management Practices

| Management Practice | Adoption Rate (Often or Always) |

| Use Weed-Free Seed | 87.5% |

| Follow Recommended Herbicide Rate | 74.4% |

| Start with a Clean Field | 60.6% |

| Use Multiple Herbicide Modes of Action | 38.8% |

| Supplement Herbicides with Tillage | 21.0% |

| Clean Equipment Before Moving | 25.6% |

Data reflects a survey of corn, cotton, and soybean farmers and indicates that while some practices are widely adopted, others, particularly those related to diversifying control methods, are less common. invasiveplantswesternusa.org

By integrating these diverse strategies, the selection pressure for resistance to any single herbicide, including this compound, can be significantly reduced, prolonging the effectiveness of existing chemical tools and promoting long-term agricultural sustainability. agronomyjournals.com

Advanced Analytical Methodologies for Detection and Quantification of 4 Desisopropyl 4 Propyl Imazethapyr

Development of High-Throughput Screening Methods for Residue Analysis

The increasing need for comprehensive monitoring of agricultural products and environmental samples for pesticide residues has driven the development of high-throughput screening (HTS) methods. For 4-Desisopropyl-4-propyl Imazethapyr (B50286), a compound structurally related to the widely used imidazolinone herbicides, HTS methods are essential for rapid and efficient residue analysis in a large number of samples. While specific studies on 4-Desisopropyl-4-propyl Imazethapyr are not extensively documented, the methodologies developed for its parent compound, imazethapyr, and other imidazolinones are directly applicable and provide a strong foundation for its detection and quantification.

The primary goal of developing HTS methods for residue analysis is to increase sample throughput without compromising the quality of the analytical results. This is typically achieved through automation, miniaturization of sample volumes, and the use of rapid analytical techniques. unitedchem.com Key strategies in the development of HTS for this compound would include advanced sample preparation techniques and sophisticated analytical instrumentation.

A cornerstone of modern high-throughput pesticide analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation. sigmaaldrich.com This approach significantly reduces sample preparation time compared to traditional methods. The QuEChERS methodology involves a simple solvent extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE). sigmaaldrich.comnih.gov This two-step process effectively removes a large portion of matrix interferences, such as pigments and lipids, which is crucial for accurate analysis. sigmaaldrich.com The efficiency and speed of the QuEChERS method make it highly suitable for laboratories that need to process a large volume of samples daily. sigmaaldrich.comnih.govnih.gov

For the instrumental analysis of this compound residues, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the technique of choice. nih.govnih.gov UHPLC-MS/MS offers high selectivity and sensitivity, allowing for the detection and quantification of trace levels of the compound in complex matrices. nih.govnih.gov The speed of UHPLC systems, with analysis times often under 20 minutes per sample, coupled with the specificity of MS/MS detection, makes this an ideal platform for high-throughput screening. nih.gov

The development of such methods involves rigorous validation to ensure their reliability. Key performance parameters that are evaluated include linearity, accuracy (recovery), precision (relative standard deviation), and the limits of detection (LOD) and quantification (LOQ). For imidazolinone herbicides, methods have been developed that achieve LOQs in the low microgram per kilogram (µg/kg) range, which is sensitive enough for regulatory monitoring. nih.govgrdc.com.au

Below are tables summarizing typical performance data for high-throughput methods developed for imidazolinone herbicides, which would be analogous to the expected performance for this compound.

Table 1: Exemplary Performance of a UHPLC-MS/MS Method for Imidazolinone Herbicides in Soil This table is based on data for a range of imidazolinone herbicides and represents the expected performance for a validated method for this compound.

| Parameter | Value | Reference |

| Linearity (r²) | >0.99 | nih.gov |

| Accuracy (Recovery) | 70-93% | nih.gov |

| Precision (RSD) | ≤17% | nih.gov |

| Limit of Quantification (LOQ) | 5.0 µg/kg | nih.gov |

| Analysis Time per Sample | ~20 minutes | nih.gov |

Table 2: Performance of a Modified QuEChERS Method for Imidazolinone Herbicides in Various Food Matrices This table illustrates the applicability of high-throughput methods across different sample types, a crucial aspect for comprehensive residue monitoring programs.

| Matrix | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) | Reference |

| Soybean | 10 | 89 | 1.73 | 1.1 - 5.0 | derpharmachemica.com |

| Peanut | 10 | 63.5 - 111.5 | ≤22.7 | 1.1 - 5.0 | cabidigitallibrary.org |

| Wheat | 10 | 63.5 - 111.5 | ≤22.7 | 1.1 - 5.0 | cabidigitallibrary.org |

| Maize | 10 | 63.5 - 111.5 | ≤22.7 | 1.1 - 5.0 | cabidigitallibrary.org |

| Rice | 10 | 63.5 - 111.5 | ≤22.7 | 1.1 - 5.0 | cabidigitallibrary.org |

In addition to chromatographic methods, immunoassays and biosensors offer alternative high-throughput screening possibilities. These methods are often based on the specific binding of an antibody to the target analyte and can provide rapid, often qualitative or semi-quantitative, results. While they may not offer the same level of specificity and confirmation as MS/MS, their speed and ease of use make them valuable tools for initial screening of a large number of samples. Samples that test positive can then be subjected to confirmatory analysis by UHPLC-MS/MS. A spectrophotometric method has also been developed for the rapid determination of imazethapyr, which could potentially be adapted for high-throughput applications. chesci.com

The integration of automated sample preparation systems with advanced analytical instruments like UHPLC-MS/MS is key to establishing a robust high-throughput screening program for this compound residues. Such systems not only increase the speed of analysis but also improve the reproducibility and reliability of the data by minimizing human error. unitedchem.com

Future Research Directions and Translational Perspectives for 4 Desisopropyl 4 Propyl Imazethapyr

Discovery and Development of Novel Analogs with Enhanced Efficacy and Environmental Profiles

The pursuit of new herbicide analogs is driven by the need to overcome existing limitations, such as resistance and environmental persistence. The development of compounds like 4-Desisopropyl-4-propyl Imazethapyr (B50286) represents a strategic modification of the parent molecule. The goal of such molecular manipulation is to enhance herbicidal activity against resistant weed biotypes while minimizing impact on non-target organisms and ecosystems.

Comprehensive Elucidation of Metabolic Pathways and Detoxification Genes

A critical aspect of developing safer herbicides is a thorough understanding of how they are metabolized by both target and non-target organisms. For imazethapyr, the primary metabolic pathway in tolerant plants involves the hydroxylation of the α-carbon on the ethyl side chain, followed by conjugation with glucose. fao.org However, the metabolic fate of novel analogs like 4-Desisopropyl-4-propyl Imazethapyr would require specific investigation.

Future research must focus on identifying the full suite of genes and enzymes responsible for detoxification. Non-target site resistance (NTSR), a significant challenge in weed management, often involves enhanced metabolism of the herbicide. mdpi.com Key gene families implicated in this process include cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs). scite.ainih.gov For example, studies have shown that the overexpression of genes like CYP81A6 and GSTF1 is associated with enhanced degradation of imazethapyr in resistant barnyardgrass. scite.ai A comprehensive understanding of these pathways and the genetic factors that regulate them is essential for predicting and managing the evolution of resistance and for designing analogs that are more susceptible to degradation in tolerant crops while remaining potent in weeds.

Table 1: Key Genes Associated with Imazethapyr Detoxification

| Gene Family | Specific Gene Example | Organism | Function | Reference |

|---|---|---|---|---|

| Cytochrome P450 | CYP81A6 | Barnyardgrass (Echinochloa crus-galli) | Herbicide metabolism/degradation | scite.ai |

| Glutathione S-Transferase | GSTF1 | Barnyardgrass (Echinochloa crus-galli) | Herbicide conjugation/detoxification | scite.ai |

| Acetohydroxyacid Synthase | ALS/AHAS | Rice (Oryza sativa) | Target site of imazethapyr | nih.gov |

Development of Advanced Bioremediation Strategies for Environmental Residues

The persistence of herbicide residues in soil and water is a significant environmental concern, potentially affecting subsequent crops and non-target organisms. nih.govnih.gov Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, offers a sustainable approach to mitigate this issue. researchgate.netmdpi.com

Recent studies have identified bacterial strains capable of using imazethapyr as a sole carbon source. For instance, Brevibacterium sp. IM9601 has demonstrated a remarkable ability to degrade imazethapyr under optimized conditions. nih.govnih.gov Future research should aim to discover and engineer novel microbial consortia with enhanced degradation capabilities for a broader range of imidazolinone herbicides, including potential future analogs. Advanced strategies may include biostimulation (adding nutrients to boost native microbial populations) and bioaugmentation (introducing specialized microbes to contaminated sites). researchgate.net Furthermore, phytoremediation, using plants to absorb and break down contaminants, is another promising avenue that warrants further investigation for imidazolinone residues. mdpi.comresearchgate.net The development of these green technologies is crucial for creating a closed-loop system where herbicide use is paired with effective environmental cleanup strategies. researchgate.net

Table 2: Microorganisms with Imazethapyr Bioremediation Potential

| Microorganism | Type | Key Finding | Reference |

|---|---|---|---|

| Brevibacterium sp. IM9601 | Bacterium | Utilizes imazethapyr as a sole carbon source for growth, achieving over 90% degradation in 5 days under optimal conditions. | nih.govnih.gov |

| Aspergillus niger | Fungus | Investigated for its potential in bioaugmentation strategies for atrazine-contaminated soil, a principle applicable to other herbicides. | researchgate.net |

| Pseudomonas aeruginosa | Bacterium | Studied for bioaugmentation in atrazine (B1667683) degradation, highlighting a potential pathway for herbicide bioremediation. | researchgate.net |

Predictive Modeling of Environmental Behavior and Biological Interactions

Predictive modeling has become an indispensable tool in modern agricultural science, allowing researchers to forecast the fate and impact of herbicides in the environment. researchgate.netresearchgate.net These models can simulate various processes, including leaching, runoff, sorption to soil particles, and degradation rates under different climatic and soil conditions. researchgate.nethalo.science

For novel analogs like this compound, predictive models can be employed early in the development process to estimate their environmental behavior. By inputting the molecule's physicochemical properties, models can help identify potential risks, such as high mobility or persistence, allowing for structural modifications to improve the environmental profile before extensive field testing. Machine learning algorithms, such as Random Forest classifiers, are also being used to predict contamination levels and biological impacts based on environmental and socioeconomic data. scholasticahq.comnih.gov These in silico tools are essential for streamlining the development of safer, more sustainable herbicides and for defining management practices that minimize environmental impact. halo.science

Integration of Omics Technologies for Understanding Complex Biological Responses and Resistance Evolution

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to study the complex interactions between herbicides and biological systems. mdpi.comnih.gov These high-throughput methods provide a holistic view of the molecular and metabolic changes that occur within an organism upon exposure to a chemical stressor like imazethapyr. frontiersin.orgnih.gov

Integrating these technologies is key to unraveling the multifaceted mechanisms of herbicide resistance. researchgate.nettaylorfrancis.com For example, transcriptomic analysis can identify genes that are up- or down-regulated in response to imazethapyr, while metabolomics can detect changes in metabolic pathways, such as amino acid or carbohydrate metabolism. researchgate.netnih.gov This integrated approach can help pinpoint novel resistance mechanisms beyond simple target-site mutations, such as complex non-target site resistance (NTSR) pathways. mdpi.comfrontiersin.org Understanding the evolution of these complex resistance traits is crucial for developing long-term, sustainable weed management strategies and for designing next-generation herbicides that are less prone to resistance. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.